molecular formula C7H15NO2 B13261583 (2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine

(2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine

Cat. No.: B13261583
M. Wt: 145.20 g/mol
InChI Key: PPTNZOLRDCBYIX-BQBZGAKWSA-N
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Description

(2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine typically involves chiral separation techniques. One effective approach is the separation of chiral (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid from its racemic mixture. This process involves crystallization and the formation of hydrogen bonds with water, which enhances the stability and separation of the desired isomer .

Industrial Production Methods: Industrial-scale production of this compound can be achieved through optimized chiral separation processes. These methods have shown significant improvements in yield, atom economy, and reaction mass efficiency, making them suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the presence of functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex molecules. In biology and medicine, it serves as a precursor for antiviral agents, such as Velpatasvir, which is used to treat hepatitis C . Additionally, this compound is utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Velpatasvir, it plays a role in inhibiting the NS5A protein in hepatitis C virus, thereby preventing viral replication . The compound’s stereochemistry is crucial for its binding affinity and efficacy.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S,4S)-4-Methoxy-2-(methoxymethyl)pyrrolidine include other chiral pyrrolidine derivatives, such as (2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid and (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid .

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which significantly influences its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of pharmaceuticals and other complex molecules.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidine

InChI

InChI=1S/C7H15NO2/c1-9-5-6-3-7(10-2)4-8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

PPTNZOLRDCBYIX-BQBZGAKWSA-N

Isomeric SMILES

COC[C@@H]1C[C@@H](CN1)OC

Canonical SMILES

COCC1CC(CN1)OC

Origin of Product

United States

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